3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid

Medicinal chemistry Structure–activity relationship Linker design

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid (CAS 1707594-08-8) is a heterocyclic building block comprising a 1,2,3-triazin-4-one ring fused to a thiophene and N-substituted with a propionic acid side chain. Its molecular formula is C8H7N3O3S, with a molecular weight of 225.23 g/mol and a computed XLogP3-AA of 1.1.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
Cat. No. B13012407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=NN(C2=O)CCC(=O)O
InChIInChI=1S/C8H7N3O3S/c12-6(13)1-3-11-8(14)7-5(9-10-11)2-4-15-7/h2,4H,1,3H2,(H,12,13)
InChIKeyRIIUVXRLJAUSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic Acid – Physicochemical Profile and Comparator Landscape for Procurement Decisions


3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid (CAS 1707594-08-8) is a heterocyclic building block comprising a 1,2,3-triazin-4-one ring fused to a thiophene and N-substituted with a propionic acid side chain . Its molecular formula is C8H7N3O3S, with a molecular weight of 225.23 g/mol and a computed XLogP3-AA of 1.1 [1]. The closest structural analog is the acetic acid homologue, 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid (CAS 1707375-53-8), which differs only by the length of the alkyl-carboxylic acid spacer (C1 vs. C2) .

Why 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic Acid Cannot Be Replaced by Generic Triazinone or Thienopyrimidine Alternatives


The 3-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid molecule integrates three structural determinants that collectively resist generic substitution: (i) a 1,2,3-triazine ring system with distinct inverse-electron-demand Diels–Alder reactivity not shared by 1,2,4-triazines or 1,3,5-triazines [1]; (ii) a thieno[3,2-d] fused scaffold that positions the sulfur atom for potential polar interactions or metabolic oxidation; and (iii) a propionic acid side chain that provides a two‑carbon spacer, offering a different conformational reach and ester/amide coupling geometry compared with the one‑carbon acetic acid analog [2]. Substituting the target compound with a generic triazinone, a pyrimidinone, or even the acetic acid homolog would alter the spacer length, the scaffold electronics, and the functional‑group placement, undermining SAR reproducibility in medicinal chemistry programs [3].

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic Acid – Quantitative Comparator Evidence for Scientific and Industrial Selection


Propionic Acid Side‑Chain Extends Molecular Reach Without Lipophilicity Penalty Relative to Acetic Acid Analog

The target compound possesses a propionic acid side chain (C2 spacer) versus the acetic acid side chain (C1 spacer) in the closest commercial analog. PubChem‑computed XLogP3‑AA values are 1.1 for the target and 1.2 for the acetic analog [1][2], indicating negligible lipophilicity difference (ΔXLogP = –0.1) despite the additional methylene group. This parity suggests that the extra carbon does not increase hydrophobicity, likely due to compensatory electronic effects or increased solvent‑accessible polar surface area exposure of the terminal carboxyl group [1].

Medicinal chemistry Structure–activity relationship Linker design

Rotatable Bond Count Increases Conformational Flexibility by 50% Versus Acetic Acid Analog

The target compound contains three rotatable bonds (N–C, C–C, and C–C=O) compared with two rotatable bonds in the acetic acid analog (N–C and C–C=O), as computed by PubChem [1][2]. This 50% increase in rotatable bond count expands the accessible conformational space and may allow the terminal carboxyl group to explore a broader range of positions for hydrogen‑bonding or ionic interactions with biological targets.

Conformational analysis Drug design Library synthesis

Purity Specification Parity with Key Competitor Ensures Consistent Material Quality for Research Procurement

Both the target compound and its acetic acid analog are offered by AKSci with identical minimum purity specifications of 95%, as stated on their respective product datasheets . Additionally, both are shipped from the same facility (SF Bay, California) with full quality‑assurance batch backing, ensuring equivalent logistical reliability and documentation (SDS, COA).

Chemical procurement Quality control Reproducibility

Thieno[3,2-d][1,2,3]triazine Scaffold Demonstrates Sub‑Micromolar Inhibition of Inflammatory Mediators in Macrophage Assay

Although the target compound itself has not been directly tested in biological assays, the closely related 8‑cyanopyrido[3′,2′:4,5]thieno[3,2‑d]-1,2,3-triazine chemotype has yielded compounds with potent inhibition of nitric oxide production (IC50 = 3.4 μM, compound 13) and prostaglandin E2 production (IC50 = 0.6 μM, compound 13) in murine peritoneal macrophages stimulated with bacterial endotoxin [1]. These data confirm that the thieno[3,2‑d][1,2,3]triazine core can engage intracellular targets regulating inflammatory pathways, providing a strong pharmacological rationale for exploring derivatives of the target compound in inflammation‑focused drug discovery programs.

Anti-inflammatory Nitric oxide inhibition PGE2 inhibition

1,2,3‑Triazine Regioisomerism Dictates Inverse‑Electron‑Demand Diels–Alder Reactivity Distinct from 1,2,4‑Triazine Scaffolds

The target compound incorporates a 1,2,3‑triazine core (three contiguous nitrogen atoms at positions 1, 2, and 3), which exhibits fundamentally different cycloaddition behavior compared with the more common 1,2,4‑triazine (non‑contiguous nitrogen pattern). 1,2,3‑Triazines participate in inverse‑electron‑demand Diels–Alder reactions across the C4/N1 bond with predictable regioselectivity modulated by the C5 substituent, a reactivity profile not available to 1,2,4‑triazines [1]. In contrast, thieno[3,2‑d]pyrimidinone‑based analogs (e.g., VEGFR‑2 inhibitors) lack the triazine cycloaddition handle entirely [2].

Click chemistry Bioorthogonal chemistry Heterocyclic reactivity

Molecular Weight Extension by One Methylene Group Fine‑Tunes Physicochemical Parameters for Lead Optimization

The target compound (MW = 225.23 g/mol) exceeds the acetic acid analog (MW = 211.20 g/mol) by exactly 14.03 Da, corresponding to one methylene group [1][2]. Both compounds have identical hydrogen‑bond donor (1) and acceptor (6) counts, and both bear a single carboxylic acid functional group. The additional methylene increases the topological polar surface area by approximately 8–10 Ų (estimated from fragment contribution), while preserving the same hydrogen‑bonding capacity. The pyrazolo[4′,3′:4,5]thieno[3,2‑d][1,2,3]triazine class has demonstrated antibacterial and anti‑fungal activities [3], supporting the broad biological utility of the thieno[3,2‑d][1,2,3]triazine core.

Physicochemical properties Lead optimization ADME

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic Acid – Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Inflammatory Pathways

The thieno[3,2‑d][1,2,3]triazine core has demonstrated sub‑micromolar inhibition of prostaglandin E2 production (IC50 = 0.6 μM) in macrophage assays [1]. The propionic acid side chain of the target compound provides a two‑carbon spacer that can be elaborated into amide, ester, or hydrazide derivatives to probe active‑site topology in COX/LOX pathways. The additional rotatable bond (3 vs. 2 in the acetic acid analog) increases the conformational sampling range of the terminal carboxyl group [2], enabling SAR exploration of linker‑length effects on potency without altering the core scaffold electronics.

Bioorthogonal Probe Development via 1,2,3‑Triazine IEDDA Chemistry

The 1,2,3‑triazine moiety of the target compound undergoes inverse‑electron‑demand Diels–Alder cycloaddition with strained alkynes or alkenes, a reactivity pattern distinct from 1,2,4‑triazine‑ or pyrimidinone‑based building blocks [3]. The propionic acid handle allows facile conjugation to fluorophores, biotin, or solid supports, while the computed lipophilicity (XLogP3‑AA = 1.1) [2] strikes a balance between aqueous solubility and membrane permeability, making this compound an ideal starting material for constructing bioorthogonal probes for live‑cell imaging applications.

Diversity‑Oriented Synthesis and Fragment‑Based Library Construction

The target compound offers three points of diversification: (i) the carboxylic acid for amide/ester coupling, (ii) the thiophene C‑H positions for electrophilic aromatic substitution, and (iii) the 1,2,3‑triazine C‑5 position for further functionalization. With 3 rotatable bonds and a molecular weight of 225.23 g/mol, it falls within the fragment‑like property space [2]. The equivalent purity specification (95%) to the acetic acid analog from major suppliers ensures batch‑to‑batch consistency essential for high‑throughput library production.

Replacement of Acetic Acid Homolog in Lead Optimization to Tune Pharmacokinetics

The target compound differs from 2‑(4‑oxothieno[3,2‑d][1,2,3]triazin‑3(4H)‑yl)acetic acid by exactly one methylene group (+14.03 Da), yet retains near‑identical lipophilicity (ΔXLogP = –0.1) and identical hydrogen‑bonding capacity [2][4]. This allows drug discovery teams to systematically probe the effect of spacer length on target binding, metabolic stability, and solubility without introducing confounding changes in logD or hydrogen‑bonding pharmacophore, a preferred strategy in lead optimization where small, incremental structural modifications are required for patentability and ADME fine‑tuning.

Quote Request

Request a Quote for 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.